4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline
Description
Properties
IUPAC Name |
4-[(1-ethyl-5-methylpyrazol-4-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-16-10(2)11(8-15-16)9-17-13-6-4-12(14)5-7-13/h4-8H,3,9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPKSPUBXRDAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)COC2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline typically involves the reaction of 4-chloroaniline with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A notable case study demonstrated that a related pyrazole compound effectively reduced tumor size in animal models through apoptosis induction in cancer cells .
- Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated in preclinical models where it demonstrated the ability to reduce inflammation markers, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .
- Neuroprotective Properties : Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism involves modulation of oxidative stress pathways, which are critical in conditions like Alzheimer's disease .
Agricultural Science
- Pesticidal Activity : The compound has been investigated for its potential use as a pesticide. Laboratory studies have shown that it exhibits significant insecticidal activity against common agricultural pests, making it a candidate for development into eco-friendly pest control agents .
- Herbicidal Properties : In addition to its insecticidal effects, this compound has shown promise as a herbicide. Field trials indicated effective weed control while minimizing damage to crops, highlighting its potential for sustainable agricultural practices .
Materials Science
- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in high-performance materials .
- Nanotechnology Applications : Recent studies have explored the use of this pyrazole derivative in the fabrication of nanomaterials. Its unique chemical characteristics allow it to act as a stabilizing agent in nanoparticle synthesis, which is crucial for applications in drug delivery systems and catalysis .
Data Tables
Mechanism of Action
The mechanism of action of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the survival of the parasite. The compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical differences between the target compound and its analogues:
Impact of Heterocycle Type
- Pyrazole (Target) : Features two adjacent nitrogen atoms, contributing to moderate acidity and hydrogen-bonding capability. Pyrazoles are common in kinase inhibitors due to their ability to mimic purine scaffolds .
- Tetrazole : Contains four nitrogen atoms, increasing polarity and metabolic stability. Often used as a bioisostere for carboxylic acids .
- Imidazole: Non-adjacent nitrogen atoms enhance basicity (pKa ~7), making it suitable for targeting heme-containing enzymes or GPCRs .
- Pyridine : Aromatic six-membered ring with one nitrogen atom; less basic than pyrazole but improves solubility in polar solvents .
Substituent Effects
Linker Modifications
- Methoxy vs.
- Direct Bonding (Tetrazole/Imidazole Analogues) : Reduces molecular flexibility, which may limit binding to certain targets but improve metabolic stability .
Pharmacological and Industrial Relevance
- Pyrazole Derivatives : The target compound’s pyrazole scaffold is prevalent in COX-2 inhibitors and antifungal agents. Substituent positions influence potency and off-target effects .
- Tetrazole Analogues : Used in antihypertensive drugs (e.g., Losartan derivatives) due to their ability to mimic carboxylate groups .
- Imidazole Derivatives : Found in antifungals (e.g., Ketoconazole) and antihistamines, leveraging their basicity for target engagement .
Structural Characterization Tools
Crystallographic data for such compounds are often resolved using SHELXL () and visualized via WinGX/ORTEP (). These tools provide precise bond parameters critical for comparing steric and electronic profiles with analogues.
Biological Activity
4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines an aniline moiety with a pyrazole ring, offering a platform for diverse biological interactions.
- Molecular Formula : C13H17N3O
- Molecular Weight : 231.29 g/mol
- CAS Number : 1006323-17-6
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloroaniline with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base like potassium carbonate in solvents such as dimethylformamide (DMF) at elevated temperatures. Purification methods include recrystallization and column chromatography .
Antiparasitic Activity
Recent studies indicate that this compound exhibits significant antileishmanial and antimalarial properties. The mechanism of action is primarily attributed to its inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the survival of certain parasites .
Table 1: Antiparasitic Activity Data
| Compound | Target Parasite | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Leishmania spp. | 12.50 | DHFR Inhibition |
| Other Pyrazole Derivatives | Plasmodium falciparum | 3.79 | DHFR Inhibition |
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cell lines. It demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 (Breast cancer) | 42.30 | |
| Similar Pyrazole Derivative | Hep2 (Laryngeal cancer) | 3.25 |
The biological activity of this compound is largely due to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Pathways : The binding to DHFR prevents the reduction of dihydrofolate to tetrahydrofolate, inhibiting DNA synthesis in parasites.
- Cytotoxicity in Cancer Cells : The compound induces apoptosis in cancer cells through mechanisms that may involve the modulation of various signaling pathways related to cell survival and proliferation .
Case Studies
A study focused on the optimization of pyrazole derivatives highlighted the promising activity of compounds similar to this compound against resistant strains of Plasmodium falciparum, demonstrating its potential in developing new antimalarial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
